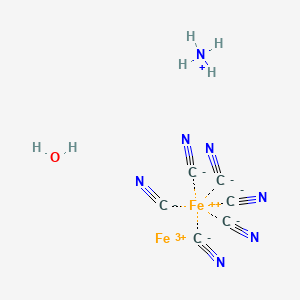
Ammonium iron(III) hexacyanoferrate(II) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3+}\text{[Fe(CN)}_6\text{]}{4-} \cdot \text{H}_2\text{O} ). It is a dark blue, water-insoluble compound that is used in various applications, including as a pigment and in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Ammonium iron(III) hexacyanoferrate(II) hydrate can be synthesized by reacting ammonium ferrocyanide with ferric chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a dark blue solid. The reaction can be represented as follows: [ \text{(NH}_4\text{)}_4\text{[Fe(CN)}_6\text{]} + \text{FeCl}_3 \rightarrow \text{(NH}_4\text{)}\text{Fe}{3+}\text{[Fe(CN)}_6\text{]}{4-} + 3\text{NH}_4\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in controlled environments to ensure consistent quality and yield. The process may include additional steps such as filtration, washing, and drying to obtain the final product .
化学反応の分析
Types of Reactions
Ammonium iron(III) hexacyanoferrate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states of iron.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess ligands in solution under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferric compounds, while reduction could produce ferrous compounds .
科学的研究の応用
Ammonium iron(III) hexacyanoferrate(II) hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
作用機序
The mechanism by which ammonium iron(III) hexacyanoferrate(II) hydrate exerts its effects involves the coordination of iron ions with cyanide ligands. This coordination creates a stable complex that can interact with various molecular targets. In biological systems, the compound can bind to metal ions, affecting their transport and storage. The pathways involved include metal ion chelation and redox reactions .
類似化合物との比較
Similar Compounds
Potassium ferricyanide: Similar in structure but contains potassium ions instead of ammonium ions.
Sodium ferrocyanide: Contains sodium ions and is used in similar applications.
Prussian blue: A related compound used as a pigment and in medical treatments for heavy metal poisoning.
Uniqueness
Ammonium iron(III) hexacyanoferrate(II) hydrate is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct properties, such as solubility and reactivity, compared to other similar compounds .
特性
分子式 |
C6H6Fe2N7O |
|---|---|
分子量 |
303.85 g/mol |
IUPAC名 |
azanium;iron(2+);iron(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.2Fe.H3N.H2O/c6*1-2;;;;/h;;;;;;;;1H3;1H2/q6*-1;+2;+3;;/p+1 |
InChIキー |
NLDYPVFEFYDQFE-UHFFFAOYSA-O |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].O.[Fe+2].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















